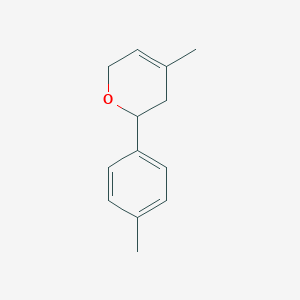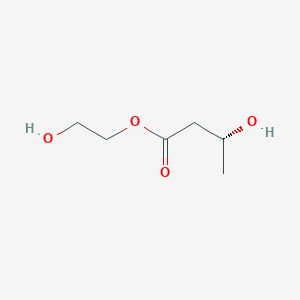
2-Hydroxyethyl (3R)-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl (3R)-3-hydroxybutanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of both hydroxyl and ester functional groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (3R)-3-hydroxybutanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxybutanoic acid with 2-hydroxyethanol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Another method involves the transesterification of ethyl 3-hydroxybutanoate with 2-hydroxyethanol. This reaction is often catalyzed by a base, such as sodium methoxide, and is conducted at elevated temperatures to facilitate the exchange of ester groups.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-Hydroxyethyl (3R)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like alkoxides or halides are used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield 3-oxobutanoic acid or 3-hydroxybutanoic acid.
Reduction: Reduction of the ester group can produce 2-hydroxyethyl butanol.
Substitution: Substitution reactions can lead to the formation of various ethers or esters, depending on the nucleophile used.
科学的研究の応用
2-Hydroxyethyl (3R)-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: The compound is used in the production of biodegradable plastics, adhesives, and coatings due to its favorable chemical properties.
作用機序
The mechanism of action of 2-Hydroxyethyl (3R)-3-hydroxybutanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized to produce energy or serve as a precursor for the synthesis of other biomolecules. Its hydroxyl and ester groups allow it to participate in enzymatic reactions, facilitating its incorporation into metabolic pathways.
類似化合物との比較
2-Hydroxyethyl (3R)-3-hydroxybutanoate can be compared with other hydroxy esters, such as:
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.
3-Hydroxybutanoic acid: A key intermediate in the synthesis of biodegradable plastics.
Ethyl 3-hydroxybutanoate: Used as a flavoring agent and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields.
特性
CAS番号 |
389066-91-5 |
|---|---|
分子式 |
C6H12O4 |
分子量 |
148.16 g/mol |
IUPAC名 |
2-hydroxyethyl (3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-5(8)4-6(9)10-3-2-7/h5,7-8H,2-4H2,1H3/t5-/m1/s1 |
InChIキー |
KMQUEPVQBLFJCQ-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](CC(=O)OCCO)O |
正規SMILES |
CC(CC(=O)OCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
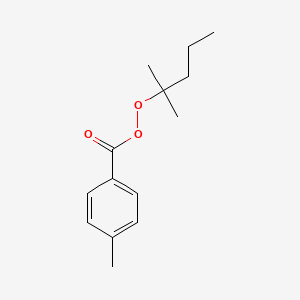
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)

![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)

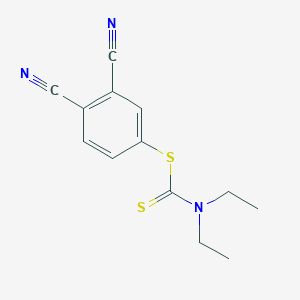
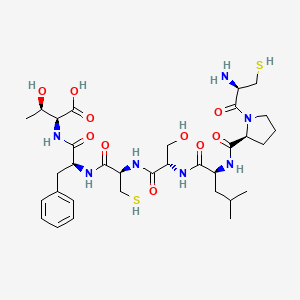
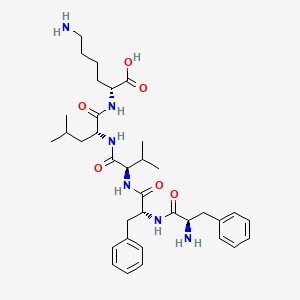
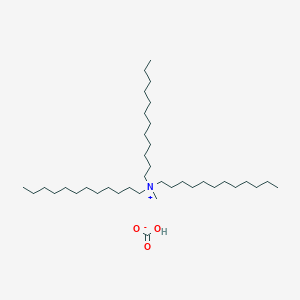
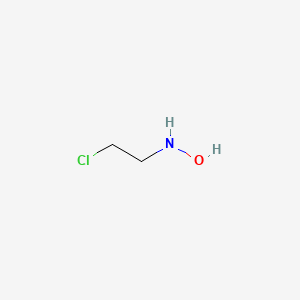
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
